molecular formula C24H23ClN4O3S B14108677 3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide

3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14108677
M. Wt: 483.0 g/mol
InChI Key: TZZNQNYJDYMWFQ-UHFFFAOYSA-N
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Description

3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylthiazolyl group, and a dimethoxyphenethyl group attached to a pyrazole carboxamide core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide involves multiple steps, each requiring precise reaction conditions and reagents. The synthetic route typically begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The pyrazole ring is then synthesized and coupled with the thiazole derivative. Finally, the dimethoxyphenethyl group is attached to complete the synthesis.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs targeting specific diseases.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-(3-chlorophenyl)-4-methylthiazol-5-yl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    1-(3-Chlorophenyl)-4-(3,4-dimethoxyphenethyl)piperazine: This compound shares the chlorophenyl and dimethoxyphenethyl groups but has a different core structure.

    (2S)-1’-(3-Chlorophenyl)-3’-(3,4-dimethoxyphenethyl)-1,3,4,6,7,11bα-hexahydro-9,10-dimethoxyspiro[2H-benzo[a]quinolizine-2,4’-imidazolidine]-2’,5’-dione: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.

Properties

Molecular Formula

C24H23ClN4O3S

Molecular Weight

483.0 g/mol

IUPAC Name

5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C24H23ClN4O3S/c1-14-22(33-24(27-14)16-5-4-6-17(25)12-16)18-13-19(29-28-18)23(30)26-10-9-15-7-8-20(31-2)21(11-15)32-3/h4-8,11-13H,9-10H2,1-3H3,(H,26,30)(H,28,29)

InChI Key

TZZNQNYJDYMWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3=CC(=NN3)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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